4-Bromo-1-chloro-5-methylisoquinoline
Overview
Description
4-Bromo-1-chloro-5-methylisoquinoline is a heterocyclic aromatic compound with the molecular formula C₁₀H₇BrClN It is a derivative of isoquinoline, which is a fusion product of a benzene ring and a pyridine nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-chloro-5-methylisoquinoline typically involves the bromination and chlorination of 5-methylisoquinoline. One common method is as follows:
Bromination: 5-Methylisoquinoline is treated with bromine in the presence of a suitable solvent such as nitrobenzene.
Chlorination: The brominated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-chloro-5-methylisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms. These reactions often involve the replacement of the halogen atoms with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions to facilitate the coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted isoquinoline derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.
Reduction Products: Reduction can yield partially or fully reduced isoquinoline derivatives.
Coupling Products: Biaryl compounds are the major products of coupling reactions.
Scientific Research Applications
4-Bromo-1-chloro-5-methylisoquinoline has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Biological Studies: It is employed in studies investigating the biological activity of isoquinoline derivatives.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-chloro-5-methylisoquinoline involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromoisoquinoline: Similar structure but lacks the chlorine and methyl groups.
1-Chloroisoquinoline: Similar structure but lacks the bromine and methyl groups.
5-Methylisoquinoline: Similar structure but lacks the bromine and chlorine atoms.
Uniqueness
4-Bromo-1-chloro-5-methylisoquinoline is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties.
Biological Activity
4-Bromo-1-chloro-5-methylisoquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of bromine and chlorine atoms, which contribute to its unique reactivity and interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
- Molecular Formula : C₉H₇BrClN
- Molecular Weight : 256.52 g/mol
- Structural Features : The compound possesses an isoquinoline backbone with substituents that influence its pharmacological properties.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It has been shown to act as an inhibitor or modulator of specific molecular targets, which can lead to significant biological responses. The exact pathways are often context-dependent, varying according to the specific biological system studied.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, indicating its role as a candidate for anticancer drug development.
- Neurological Effects : The compound is being investigated for its ability to interact with neurotransmitter receptors, potentially offering therapeutic benefits for neurological disorders.
- Anti-inflammatory Properties : It may modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
4-Bromoisoquinoline | C₉H₇BrN | Lacks chlorine and methyl groups | Limited anticancer activity |
1-Chloroisoquinoline | C₉H₇ClN | Lacks bromine and methyl groups | Moderate anti-inflammatory effects |
5-Methylisoquinoline | C₉H₉N | Lacks both halogen substituents | Antioxidant properties |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of this compound on human colon cancer cell lines (HCT116). Results indicated that it could reverse multidrug resistance, enhancing the efficacy of conventional chemotherapeutics like vinblastine and doxorubicin .
- Neurotransmitter Interaction : Research has highlighted its potential as a modulator of neurotransmitter receptors, suggesting applications in treating neurological disorders such as depression and anxiety.
- Anti-inflammatory Mechanisms : Another study focused on its ability to inhibit pro-inflammatory cytokines in vitro, showcasing its potential in managing inflammatory diseases .
Properties
IUPAC Name |
4-bromo-1-chloro-5-methylisoquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-3-2-4-7-9(6)8(11)5-13-10(7)12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEHDAQHUXWPSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC=C2Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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